Cyclohexaamylose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

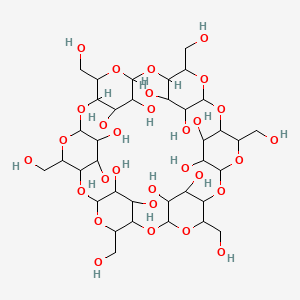

5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDHCJBZVLPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860060 | |

| Record name | 5,10,15,20,25,30-Hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.2~3,6~.2~8,11~.2~13,16~.2~18,21~.2~23,26~]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

972.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10016-20-3 | |

| Record name | Cyclohexaamylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

cyclohexaamylose structure and conformation

An In-depth Technical Guide to the Structure and Conformation of Cyclohexaamylose

Introduction

This compound, more commonly known as α-cyclodextrin (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1][2] Produced from starch through enzymatic conversion, these molecules are of significant interest in the pharmaceutical, food, and chemical industries.[2] Their unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to form inclusion complexes with a wide variety of guest molecules, thereby altering the physical, chemical, and biological properties of the guest.[3][4] This guide provides a detailed examination of the molecular structure and conformational dynamics of this compound, presenting key quantitative data and the experimental protocols used for its characterization.

Molecular Structure

The fundamental structure of this compound is a ring of six glucose subunits, resulting in a truncated cone or toroidal shape.[2][4] The exterior surface of this toroid is hydrophilic due to the presence of primary and secondary hydroxyl groups.[1][2] The six primary hydroxyl groups (at the C6 position of each glucose unit) are located on the narrower rim of the cone, while the twelve secondary hydroxyl groups (at the C2 and C3 positions) are situated on the wider rim.[1]

In contrast, the central cavity is considerably less hydrophilic, creating a hydrophobic microenvironment that can accommodate guest molecules.[2] This structural arrangement is the basis for its ability to form stable inclusion complexes with hydrophobic compounds in aqueous solutions.[2]

Conformation

In the solid state, this compound typically adopts a relatively rigid and symmetrical, round conformation. This rigidity is maintained by a series of intramolecular hydrogen bonds, particularly between the C2-OH group of one glucose unit and the C3-OH group of the adjacent unit.[5]

In aqueous solutions, however, the conformation is more dynamic. Nuclear Magnetic Resonance (NMR) studies have shown that describing the molecule with a single, average conformation is inadequate.[3][6] Instead, a satisfactory agreement with experimental data is achieved by considering at least two conformational states.[3][6] This indicates that in solution, this compound exists in a dynamic equilibrium, with the molecule exhibiting greater conformational mobility than in the solid state.[5] This flexibility is crucial for the process of guest inclusion and release.

Data Presentation: Structural Parameters

The dimensions of the this compound molecule have been determined primarily through X-ray crystallography studies. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Source |

| General | ||

| Molecular Formula | C₃₆H₆₀O₃₀ | [7][8] |

| Molar Mass | 972.8 g/mol | [7] |

| Crystal Structure (α-cyclodextrin hexahydrate) | ||

| Crystal System | Monoclinic | [9] |

| Space Group | P 2₁ 2₁ 2₁ | [10] |

| Unit Cell Parameters | a = 14.8815 Å, b = 33.7011 Å, c = 9.4872 Å | [10] |

| α = 90.00°, β = 90.00°, γ = 90.00° | [10] | |

| Cavity Dimensions | ||

| Inner Diameter | 4.7 - 5.3 Å | |

| Depth of Cavity | ~7.9 Å |

Experimental Protocols

The characterization of relies on several key experimental and computational techniques.

X-ray Crystallography (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is used to analyze the solid-state structure and is particularly useful for confirming the formation of a new crystalline phase in inclusion complexes.[11]

Methodology: Kneading Method [11]

-

Preparation: Accurately weigh the this compound and the guest molecule in the desired molar ratio.

-

Paste Formation: Place the this compound powder in a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) and knead with a pestle to create a uniform paste.

-

Guest Incorporation: Add the guest molecule to the paste and continue kneading for a defined period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

-

Drying: Dry the resulting paste in an oven at a controlled temperature or under a vacuum to remove the solvent completely.

-

Homogenization: Gently grind the dried complex into a fine powder and pass it through a sieve for homogeneity.

PXRD Analysis [11]

-

Sample Packing: Pack the fine powder of the complex, the pure components, and a physical mixture into a sample holder, ensuring a flat and smooth surface.

-

Instrument Setup: Configure the diffractometer to scan over a 2θ range that covers the characteristic peaks of the components (e.g., 5° to 50°). Use a step size of approximately 0.02° and a scan speed of 2°/min.

-

Data Collection: Collect the diffraction patterns for the pure guest, pure this compound, their physical mixture, and the prepared complex.

-

Data Analysis: Compare the diffractogram of the complex with those of the starting materials. The appearance of new peaks or a distinctly different pattern from the physical mixture indicates the formation of a new crystalline solid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of this compound in solution and for characterizing host-guest interactions.[5]

Methodology: 1D and 2D NMR Analysis

-

Sample Preparation: Prepare solutions of this compound and the guest molecule in deuterium (B1214612) oxide (D₂O) at specified concentrations (e.g., 3 mM for the guest and varying molar ratios for the host).[12] For inclusion studies, prepare a series of samples with a constant guest concentration and increasing concentrations of this compound.[12]

-

1D ¹H NMR Acquisition: Record ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K or 300 K) on a spectrometer (e.g., 400 or 600 MHz).[13][14] Use a pulse program with water signal suppression.

-

2D ROESY Acquisition: To investigate spatial proximities, acquire 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. Use a mixing time of around 250 ms.[13] The presence of cross-peaks between the inner protons (H-3, H-5) of this compound and the protons of the guest molecule confirms inclusion within the cavity.[5]

-

DOSY Acquisition: To confirm complex formation, perform Diffusion-Ordered Spectroscopy (DOSY) experiments.[14] A strong inclusion complex is indicated when the host and guest molecules exhibit identical diffusion coefficients.[5]

-

Data Analysis: Analyze the chemical shift changes (Δδ) in the ¹H NMR spectra upon addition of this compound. Protons of the guest molecule that are located inside the cavity typically show significant shifts.[15] The association constant (K) of the complex can be determined using methods like the Benesi-Hildebrand plot.[14]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the conformational dynamics of this compound and its complexes, complementing experimental data.[16][17]

Methodology: Simulation of this compound in Water

-

System Setup: Obtain the initial coordinates of this compound from a crystal structure database. Place the molecule in the center of a simulation box of appropriate dimensions.

-

Solvation: Solvate the system with a pre-equilibrated water model (e.g., TIP4P/2005).[18]

-

Force Field Selection: Choose an appropriate force field for carbohydrates, such as q4md-CD, GAFF, CHARMM, or GROMOS96.[16][18]

-

Energy Minimization: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Carry out a two-stage equilibration process. First, perform an NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature (e.g., 298 K). Follow this with an NPT (constant number of particles, pressure, and temperature) simulation to adjust the density of the system at the target pressure (e.g., 1 bar).

-

Production Run: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to study conformational changes, hydrogen bonding patterns, and interactions with solvent molecules.[18]

Mandatory Visualizations

Caption: Workflow for determining the conformation of this compound.

Caption: Relationship between structure and properties of this compound.

References

- 1. α-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR studies of molecular conformations in alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-Cyclodextrin | C36H60O30 | CID 444913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound hexahydrate | C36H72O36 | CID 129680795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 14. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. omoultosethtudelft.github.io [omoultosethtudelft.github.io]

An In-depth Technical Guide to the Mechanism of Cyclohexaamylose Inclusion Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the formation of inclusion complexes with cyclohexaamylose (α-cyclodextrin). It delves into the thermodynamics, kinetics, and structural aspects of complexation, offering detailed experimental protocols for characterization and presenting quantitative data for a range of guest molecules.

Introduction to this compound and Inclusion Complexes

This compound, also known as α-cyclodextrin, is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units.[1] This arrangement forms a toroidal, or doughnut-shaped, structure with a hydrophilic exterior and a hydrophobic internal cavity.[2][3] This unique architecture allows this compound to act as a "host" molecule, encapsulating a variety of "guest" molecules within its cavity to form non-covalent inclusion complexes.[3] The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability, making them highly valuable in various applications, including drug delivery.[4]

The Mechanism of Inclusion Complex Formation

The formation of a this compound inclusion complex is a dynamic equilibrium process driven by a combination of non-covalent interactions.[5] The primary driving force is the hydrophobic effect .[6] In an aqueous environment, the hydrophobic cavity of this compound is occupied by "high-energy" water molecules. The system seeks a more thermodynamically stable state by replacing these water molecules with a less polar guest molecule, leading to a net decrease in the overall energy of the system.[7][8]

Other contributing interactions include:

-

Van der Waals forces: These are weak, short-range attractive forces between the guest molecule and the atoms lining the cyclodextrin (B1172386) cavity.[6]

-

Hydrogen bonding: While the interior of the cavity is predominantly hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the this compound.[7]

-

Release of conformational strain: Upon inclusion of a guest, the this compound molecule may adopt a more stable conformation, contributing to the overall stability of the complex.[7]

The process can be visualized as a multi-step interaction involving the displacement of water molecules from the cavity and the subsequent inclusion of the guest molecule.

Factors Influencing Complex Formation

The stability and stoichiometry of this compound inclusion complexes are influenced by several factors:

-

Size and Shape of the Guest Molecule: For a stable complex to form, the guest molecule must have dimensions that are compatible with the this compound cavity.

-

Polarity of the Guest Molecule: Hydrophobic guest molecules are more readily included in the non-polar cavity.

-

Temperature: The stability of the inclusion complex generally decreases with increasing temperature.[8]

-

pH of the Medium: Changes in pH can alter the ionization state of the guest molecule, which in turn affects its ability to enter the hydrophobic cavity.[9]

-

Solvent: The presence of organic solvents can compete with the guest molecule for inclusion in the cyclodextrin cavity, thereby reducing the stability of the complex.[10]

Quantitative Data on Inclusion Complex Formation

The stability of an inclusion complex is quantified by its binding constant (K) or association constant (Ka). A higher K value indicates a more stable complex. The thermodynamic parameters—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—provide further insight into the driving forces of complexation.

| Guest Molecule | Binding Constant (K) / M⁻¹ | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| p-Nitrophenol | 1,350 | -17.9 | -27.2 | -9.3 | [11] |

| Benzoic Acid | 590 | -15.8 | -11.3 | 4.5 | [11] |

| Aniline | 130 | -12.1 | -15.1 | -3.0 | [11] |

| L-Leucine | - | - | - | - | [12] |

| L-Isoleucine | - | - | - | - | [12] |

Note: This table presents a selection of available data. Binding constants and thermodynamic parameters are highly dependent on experimental conditions (e.g., temperature, pH, buffer).

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to determine their stoichiometry, stability, and structure.

Phase Solubility Studies

This method is used to determine the stoichiometry and apparent stability constant of the complex by measuring the increase in the solubility of a sparingly soluble guest in the presence of increasing concentrations of this compound.

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of the guest molecule to each this compound solution.

-

Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions to remove the undissolved guest.

-

Analyze the concentration of the dissolved guest in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the concentration of the dissolved guest against the concentration of this compound. The shape of the resulting phase solubility diagram provides information about the stoichiometry of the complex, and the stability constant can be calculated from the slope of the initial linear portion of the curve.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between the host and guest molecules, providing a complete thermodynamic profile of the complexation.

Protocol:

-

Prepare solutions of the guest molecule and this compound in the same buffer.

-

Load the guest molecule solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the guest solution while monitoring the heat change.

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution. Changes in the chemical shifts of the protons of both the host and guest upon complexation can confirm the formation of the complex and elucidate the geometry of inclusion.

Protocol:

-

Acquire ¹H NMR spectra of the free guest, free this compound, and a mixture of the two in a suitable deuterated solvent (e.g., D₂O).

-

Compare the spectra to identify changes in chemical shifts. Protons of the guest molecule that are located inside the this compound cavity will typically show a significant upfield shift.

-

Utilize 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), to identify through-space interactions between the protons of the host and guest, providing definitive evidence of inclusion and information on the orientation of the guest within the cavity.[14]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the inclusion complex in the solid state.

Protocol:

-

Prepare a supersaturated solution of the inclusion complex.

-

Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step.[6]

-

Mount a crystal on the diffractometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using computational methods to generate an electron density map.

-

Build and refine the atomic model of the inclusion complex to fit the electron density map.[15]

Conclusion

The formation of inclusion complexes with this compound is a multifaceted process governed by a delicate balance of non-covalent interactions. A thorough understanding of the underlying mechanisms and the factors that influence complexation is crucial for the rational design and application of these systems in fields such as pharmaceuticals, food science, and materials chemistry. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound inclusion complexes, enabling researchers to harness their unique properties for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration [pubmed.ncbi.nlm.nih.gov]

- 3. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. escholarship.org [escholarship.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oatext.com [oatext.com]

- 9. Preparation, Characterization, and Bioavailability of Host-Guest Inclusion Complex of Ginsenoside Re with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Statistical properties of thermodynamic quantities for cyclodextrin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csmres.co.uk [csmres.co.uk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Physical and Chemical Properties of Cyclohexaamylose (α-Cyclodextrin) for Pharmaceutical Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, more commonly known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide of significant interest in the pharmaceutical and chemical industries.[1] It is composed of six α-1,4-linked D-glucopyranose units, which form a rigid, torus-shaped molecular structure.[2] This unique conformation creates a molecule with a hydrophilic exterior and a hydrophobic internal cavity.[1][3] This amphiphilic nature is the foundation of its most valuable property: the ability to form non-covalent, host-guest inclusion complexes with a wide variety of molecules.[1][4]

By encapsulating "guest" molecules—typically poorly water-soluble drug compounds—within its cavity, α-cyclodextrin can significantly alter their physicochemical properties. This leads to profound benefits in drug development, including enhanced aqueous solubility, improved stability against degradation, increased bioavailability, and reduced local irritation.[5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its toxicological profile to support its application in advanced drug formulation and delivery.

Core Physical and Structural Properties

The efficacy of this compound as a pharmaceutical excipient is rooted in its distinct physical and structural characteristics. These properties dictate its solubility, stability, and capacity for molecular encapsulation.

General Physical Properties

This compound is a white, crystalline, and practically odorless powder with a slightly sweet taste.[7] Its key physical parameters are summarized in Table 1 for quick reference.

Table 1: Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Synonyms | α-Cyclodextrin, Alfadex, Cyclomaltohexaose | [1][8] |

| Molecular Formula | C₃₆H₆₀O₃₀ | [4][7] |

| Molar Mass | 972.84 g/mol | [2][4][9] |

| Appearance | White, crystalline solid (hexagonal plates or needles) | [2][7] |

| Melting Point | >278 °C (with decomposition) | [4][7] |

| Water Solubility (25°C) | 14.5 g / 100 mL (145 g/L) | [4][10] |

| Organic Solubility | Insoluble in ethanol (B145695) and acetone; Soluble in DMF, DMSO | [4][11][12] |

| Specific Rotation [α]D²⁵ | +146° to +151° (c=1, H₂O) | [4][7] |

| Density | ~1.26 g/cm³ |[4] |

Molecular Structure and Dimensions

The defining feature of this compound is its three-dimensional structure, often described as a truncated cone or torus.[3] This shape arises from the cyclic arrangement of the six glucose units. The exterior surface, lined with primary and secondary hydroxyl groups, is hydrophilic and readily interacts with aqueous environments.[1][3] In contrast, the interior cavity, rich in glycosidic oxygen bridges and C-H groups, is hydrophobic (lipophilic).[1][3]

This structural duality is critical for its function. The key dimensions that govern its ability to encapsulate guest molecules are detailed in Table 2.

Table 2: Structural and Chemical Properties of this compound

| Property | Value / Description | References |

|---|---|---|

| Structure | 6 α-(1→4) linked D-glucopyranose units in a cycle | [2] |

| Shape | Truncated cone (torus) | [3] |

| Cavity Height | ~7.9 Å (0.79 nm) | [3][10] |

| Internal Cavity Diameter | 4.7 - 5.3 Å (0.47 - 0.53 nm) | [3] |

| External Diameter | ~14.6 Å (1.46 nm) | [3] |

| Crystal System | Orthorhombic, Space Group P2₁2₁2₁ |[13] |

Solubility Profile

This compound exhibits good solubility in water (14.5 g/100 mL at 25°C), which is significantly higher than that of its seven-membered counterpart, β-cyclodextrin.[4][10] However, it is generally insoluble in common organic solvents like ethanol and acetone.[4] This high aqueous solubility is advantageous for creating parenteral drug formulations. It is also soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its ability to form inclusion complexes and its relative stability under various conditions.

Inclusion Complex Formation

The primary chemical property exploited in drug development is the formation of host-guest inclusion complexes.[4] A hydrophobic drug molecule, or a hydrophobic moiety of a larger molecule, can be partitioned from the aqueous phase and become encapsulated within the nonpolar cavity of the α-CD molecule.[5] This process is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions.

The encapsulation process offers several key advantages:

-

Increased Aqueous Solubility: By shielding the hydrophobic guest molecule, the hydrophilic exterior of the α-CD allows the entire complex to be readily dissolved in water.[6]

-

Enhanced Stability: Encapsulation protects labile drugs from degradation pathways such as hydrolysis, oxidation, and photodecomposition.[6]

-

Improved Bioavailability: For drugs whose absorption is limited by poor solubility, complexation can lead to a significant increase in bioavailability.[6]

Hydrolysis and Stability

This compound is stable in alkaline solutions but can undergo acid-catalyzed hydrolysis, which breaks the α-1,4-glycosidic bonds to yield linear oligosaccharides and ultimately D-glucose.[7][14][15] It is notably resistant to hydrolysis by α-amylase, an enzyme found in saliva and the pancreas.[16] Chemically, it is stable but should be considered incompatible with strong oxidizing agents.[4][7]

Application in Drug Development: The Encapsulation Workflow

The formation of an inclusion complex is a cornerstone of cyclodextrin-based drug formulation. The general workflow involves dissolving the cyclodextrin (B1172386) and the guest drug, facilitating their interaction, and isolating the resulting complex. This process enhances drug solubility and stability for downstream applications.

Experimental Characterization Protocols

The successful formulation and characterization of this compound-drug complexes require a suite of analytical techniques. Below are detailed methodologies for key experiments.

Protocol: Characterization of Inclusion Complex Formation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming inclusion complex formation and elucidating the geometry of the host-guest interaction in solution.[17][18]

-

Objective: To confirm the formation of an inclusion complex and determine its stoichiometry.

-

Materials: this compound (α-CD), guest drug molecule, Deuterium Oxide (D₂O), NMR tubes, volumetric flasks, precision balance.

-

Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the guest drug in D₂O.

-

Prepare a series of solutions with a constant concentration of the guest drug and varying concentrations of α-CD (e.g., from 0 to 2 molar equivalents).

-

Ensure complete dissolution of all components. A small amount of a co-solvent like DMSO-d₆ may be used if necessary, but its effect on complexation should be considered.

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Record the chemical shifts (δ) of the protons of both the guest molecule and the α-CD. Pay close attention to the internal protons of the cyclodextrin (H-3, H-5) and the aromatic or aliphatic protons of the guest.

-

-

Data Analysis:

-

Chemical Shift Perturbation: Observe changes in the chemical shifts of the guest protons upon addition of α-CD. Protons that are inside or near the cyclodextrin cavity will typically show a significant upfield or downfield shift due to the anisotropic environment of the cavity.[17]

-

Job's Plot (Method of Continuous Variation): To determine the stoichiometry (e.g., 1:1, 1:2), prepare a series of solutions where the total molar concentration of host and guest is constant, but their mole fraction varies from 0 to 1. Plot the chemical shift change (Δδ) multiplied by the mole fraction of the guest against the mole fraction. The maximum of this plot indicates the stoichiometry of the complex.[17]

-

2D ROESY: Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum for a 1:1 complex solution to observe through-space correlations between the internal protons of the α-CD (H-3, H-5) and the protons of the guest molecule, providing direct evidence of inclusion.[18]

-

-

Protocol: Determination of Solid-State Structure by Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline state of the drug, cyclodextrin, and their complex, confirming the formation of a new solid phase.

-

Objective: To verify the formation of a new crystalline inclusion complex, distinct from the physical mixture of the components.

-

Materials: Pure guest drug, pure α-CD, lyophilized drug-CD complex, physical mixture of drug and α-CD.

-

Instrumentation: Powder X-ray Diffractometer with Cu Kα radiation.

-

Methodology:

-

Sample Preparation:

-

Prepare four samples: (1) pure drug, (2) pure α-CD, (3) a physical mixture of the drug and α-CD in the desired molar ratio, and (4) the prepared inclusion complex.

-

Gently pack each powder sample into a sample holder.

-

-

PXRD Analysis:

-

Scan the samples over a 2θ range (e.g., 5° to 50°) at a specified scan rate.

-

-

Data Analysis:

-

Compare the four diffractograms. The pattern of the physical mixture should be a simple superposition of the patterns of the individual components.

-

If a true inclusion complex has formed, its diffractogram will show a unique pattern with different peak positions and/or intensities, or a halo pattern indicative of an amorphous state, which is distinctly different from the physical mixture.[19]

-

-

Protocol: Assessment of Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, providing evidence of complex formation through changes in melting, boiling, or decomposition points.[20][21]

-

Objective: To observe thermal events (like melting point depression or disappearance) that indicate host-guest interaction.

-

Materials: Pure guest drug, pure α-CD, lyophilized drug-CD complex, physical mixture of drug and α-CD.

-

Instrumentation: Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation:

-

Accurately weigh 3–5 mg of each of the four samples (as in PXRD) into aluminum DSC pans and hermetically seal them.[19]

-

-

DSC Analysis:

-

Heat the samples under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).[19]

-

Use an empty sealed pan as a reference.

-

-

Data Analysis:

-

Analyze the resulting thermograms. The pure drug should exhibit a sharp endothermic peak corresponding to its melting point.

-

In the thermogram of the inclusion complex, this melting peak should be absent, shifted to a different temperature, or significantly broadened, indicating that the drug is no longer present in its crystalline form but is instead encapsulated within the cyclodextrin cavity.[20][22]

-

-

Toxicological Profile

This compound is generally regarded as safe (GRAS) for its intended use in food and has a favorable toxicological profile for pharmaceutical applications, especially when administered orally.[2][23]

-

Oral Administration: When taken orally, α-CD has very low toxicity. This is primarily due to its poor absorption from the gastrointestinal tract.[23] High dietary concentrations (e.g., 20%) in long-term rat studies have shown effects like caecal enlargement, a common observation for poorly digestible carbohydrates, but no significant signs of systemic toxicity.[24][25]

-

Parenteral Administration: Intravenous or intraperitoneal administration requires more caution. At high doses, α-cyclodextrin can cause osmotic nephrosis because it is not readily metabolized and is cleared by the kidneys.[25]

-

Genotoxicity and Teratogenicity: Studies have shown that α-cyclodextrin is not genotoxic or teratogenic.[25][26]

Overall, for oral drug delivery applications, this compound is considered a safe and non-toxic excipient.[23][24][26]

Conclusion

This compound (α-cyclodextrin) possesses a unique combination of physical and chemical properties that make it an exceptionally valuable tool for researchers in drug development. Its well-defined molecular structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows for the encapsulation of poorly soluble drug molecules. This host-guest complexation mechanism effectively addresses critical formulation challenges, including low solubility, poor stability, and limited bioavailability. Supported by a strong safety profile for oral administration and well-established analytical methods for characterization, this compound stands as a key enabling excipient for the development of advanced and effective pharmaceutical products.

References

- 1. α-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. Alpha-Cyclodextrin | C36H60O30 | CID 444913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 4. This compound [chembk.com]

- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Cyclodextrin | 10016-20-3 [chemicalbook.com]

- 8. α-Cyclodextrin | 10016-20-3 [amp.chemicalbook.com]

- 9. WTT- Under Construction Page [wtt-pro.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound hexahydrate | C36H72O36 | CID 129680795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermodynamics of the hydrolysis and cyclization reactions of alpha-, beta-, and gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2.7. Differential Scanning Calorimetry [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Subchronic oral toxicity studies with alpha-cyclodextrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. alpha-CYCLODEXTRIN (JECFA Food Additives Series 48) [inchem.org]

- 26. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Synthesis and Enzymatic Production of Cyclohexaamylose (α-Cyclodextrin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, commonly known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4 linked D-glucopyranose units.[1][2] These molecules form a truncated cone structure, featuring a hydrophobic internal cavity and a hydrophilic exterior.[1] This unique conformation allows them to encapsulate a wide variety of hydrophobic guest molecules, forming non-covalent inclusion complexes. This property is of paramount importance in the pharmaceutical industry, where α-CD is used to enhance the aqueous solubility, stability, and bioavailability of drug compounds. While chemical synthesis routes exist, the industrial production of this compound is dominated by enzymatic conversion of starch, a more efficient and specific process.[1] This guide provides a detailed technical overview of the predominant enzymatic synthesis methods, experimental protocols, and the underlying biochemical mechanisms.

Enzymatic Synthesis: The Role of CGTase

The enzymatic synthesis of cyclodextrins from starch is catalyzed by the enzyme Cyclodextrin (B1172386) Glycosyltransferase (CGTase, EC 2.4.1.19).[3] CGTase is a member of the glycosyl hydrolase family 13 (α-amylase family) and is primarily sourced from various microorganisms, with species of the genus Bacillus being the most prominent producers.[1][4]

CGTase: Classification and Specificity

CGTases are classified based on the primary type of cyclodextrin they produce. While all CGTases generate a mixture of α-, β-, and γ-cyclodextrins, they are categorized as α-CGTase, β-CGTase, or γ-CGTase depending on the predominant product.[1] For the synthesis of this compound, α-CGTases are of primary interest. The product specificity is determined by the enzyme's unique structural features and the reaction conditions employed.[4]

Catalytic Mechanism of CGTase

CGTase catalyzes four main reactions: cyclization, coupling, disproportionation, and a minor hydrolysis reaction.[3][5] The formation of this compound is achieved through the cyclization reaction, which is an intramolecular transglycosylation process.[5][6]

The mechanism proceeds via an α-retaining double-displacement pathway involving key catalytic residues (typically Glu, Asp, and Asp) in the enzyme's active site.[1][6]

-

Cleavage: The enzyme binds to a linear starch chain and cleaves an α-1,4-glycosidic bond. This forms a covalent glycosyl-enzyme intermediate.[1]

-

Cyclization: The non-reducing end of the cleaved starch chain is then positioned within the active site and attacks the glycosyl-enzyme intermediate.

-

Release: This attack results in the formation of a new intramolecular α-1,4-glycosidic bond, creating the cyclic structure of this compound, which is then released from the enzyme.[1][6]

Production and Purification Workflow

The industrial production of this compound is a multi-step bioprocess that begins with raw starch and concludes with a purified, crystalline product. The process can be broadly divided into starch preparation, enzymatic conversion, and product purification.

Detailed Experimental Protocol (Lab-Scale)

This protocol describes a general method for the production and purification of this compound from soluble starch using a commercially available CGTase.

1. Materials and Reagents:

-

Soluble starch (e.g., from potato or corn)

-

Cyclodextrin Glycosyltransferase (CGTase) from a Bacillus species, preferably an α-CGTase.

-

Phosphate buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)

-

α-Amylase (thermostable)

-

n-Decanol (or other suitable precipitating agent)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments

-

Equipment: Stirred-tank bioreactor or jacketed glass reactor with temperature and pH control, centrifuge, filtration apparatus, rotary evaporator or vacuum oven.

2. Starch Liquefaction:

-

Prepare a 10-15% (w/v) aqueous slurry of soluble starch in a reaction vessel.[2]

-

Adjust the pH to the optimal range for the thermostable α-amylase (typically pH 6.0-7.0).

-

Heat the slurry to 85-95°C with continuous stirring to gelatinize the starch.[2]

-

Add thermostable α-amylase and maintain the temperature for 30-60 minutes to liquefy the starch, reducing its viscosity. The goal is a dextrose equivalent (DE) below 5.[7]

-

Terminate the liquefaction reaction by inactivating the α-amylase, typically by lowering the pH to ~4.5 with HCl and/or boiling for 10 minutes.[8]

-

Cool the liquefied starch solution to the optimal temperature for the CGTase reaction (e.g., 55-65°C).[1][9]

3. Enzymatic Conversion to this compound:

-

Adjust the pH of the liquefied starch solution to the optimum for the selected CGTase (typically pH 5.0-8.0).[9][10]

-

Add CGTase to the solution. An enzyme-to-substrate ratio of approximately 50 U/g of starch can be used as a starting point.[9]

-

Add a selective precipitating agent for α-CD, such as n-decanol (e.g., 5-8% v/w of starch), to the reaction mixture.[2] This agent forms an inclusion complex with the produced α-CD, causing it to precipitate and shifting the reaction equilibrium towards α-CD formation.

-

Maintain the reaction at the optimal temperature with gentle stirring for 6 to 48 hours.[2] The reaction progress can be monitored by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).

4. Product Recovery and Purification:

-

After the reaction, terminate the enzymatic activity by boiling the mixture for 15 minutes or by a rapid pH shift.

-

Cool the mixture to room temperature or below (e.g., 4°C) to maximize the precipitation of the α-CD-decanol complex.

-

Separate the precipitate from the supernatant by centrifugation or filtration.

-

Wash the collected precipitate several times with cold water to remove unreacted sugars and buffer salts.

-

To remove the complexing agent (n-decanol), wash the precipitate thoroughly with ethanol or perform steam distillation.[2]

-

The resulting white solid is purified this compound. It can be further purified by recrystallization from water.

-

Dry the final product under vacuum at 60-80°C to obtain a fine, white crystalline powder.

Quantitative Data Summary

The efficiency and product specificity of this compound synthesis are highly dependent on the microbial source of the CGTase and the reaction conditions.

Table 1: Properties of CGTases from Various Bacillus Strains

| Microbial Source | Optimal Temp (°C) | Optimal pH | Major Product(s) | Reference |

|---|---|---|---|---|

| Bacillus macerans | ~55°C | 5.0 - 7.0 | α-CD (initially), then β-CD | [10][11] |

| Bacillus circulans | 55 - 60°C | 4.5 - 5.0 | β-CD | [9] |

| Bacillus licheniformis | N/A | N/A | α-CD, β-CD | [4][12] |

| Bacillus stearothermophilus | 70°C | N/A | α-CD, β-CD | [1] |

| Alkalophilic Bacillus sp. | 55°C | 5.0 - 10.0 | α-CD, β-CD, γ-CD | [13] |

| Thermoanaerobacter sp. | 80°C | N/A | α-CD, β-CD |[1] |

Table 2: Typical Enzymatic Reaction Parameters and Yields

| Parameter | Typical Range / Value | Notes | Reference |

|---|---|---|---|

| Substrate | Liquefied Starch (Corn, Cassava, Potato) | Cassava starch has shown high efficiency. | [4][12] |

| Substrate Conc. | 5 - 15% (w/v) | Higher concentrations can lead to substrate inhibition. | [2][9] |

| Enzyme:Substrate Ratio | 20 - 100 U/g starch | Optimized via response surface methodology. | [2][9] |

| Temperature | 50 - 85°C | Dependent on the thermal stability of the specific CGTase. | [1] |

| pH | 4.5 - 8.5 | Dependent on the specific CGTase. | [8][9][10] |

| Reaction Time | 6 - 72 hours | Longer times may not significantly increase yield. | [2][8] |

| Overall Yield | 35 - 50% | Total CD conversion from starch. Specific α-CD yield depends on enzyme and conditions. |[11] |

Chemical Synthesis Overview

While enzymatic synthesis is the standard for industrial production, purely chemical synthesis of this compound is exceptionally complex and inefficient, making it impractical for bulk manufacturing. The primary challenge lies in achieving the required regio- and stereoselectivity to form the six α-1,4-glycosidic bonds in a cyclic structure, which typically results in very low yields.[14]

However, chemical methods are crucial for the synthesis of modified cyclodextrins and their derivatives . These reactions start with native this compound (produced enzymatically) and introduce functional groups to alter its properties. For example, monosubstituted cyclohexaamyloses can be prepared by reacting α-CD with reagents like tosyl chloride, followed by nucleophilic substitution to introduce groups such as azides, halogens, or amines.[15] These derivatives are vital for advanced applications in drug delivery, chiral separation, and nanotechnology.

Conclusion

The production of this compound is a well-established biotechnological process that relies heavily on the catalytic efficiency of Cyclodextrin Glycosyltransferase enzymes. By carefully selecting the microbial source of the CGTase and optimizing key reaction parameters such as temperature, pH, and substrate concentration, it is possible to achieve significant yields of this versatile excipient. The detailed protocols and data presented in this guide offer a comprehensive foundation for researchers and drug development professionals to understand, replicate, and innovate upon the synthesis of this compound for advanced pharmaceutical applications.

References

- 1. Catalysis Research | Microbial Cyclodextrin Glycosyltransferases: Sources, Production, and Application in Cyclodextrin Synthesis [lidsen.com]

- 2. chembk.com [chembk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aujst.com [aujst.com]

- 5. Comprehensive study on transglycosylation of CGTase from various sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. US6884885B2 - Production of cyclodextrin complexes - Google Patents [patents.google.com]

- 8. US4808232A - Separation and purification of cyclodextrins - Google Patents [patents.google.com]

- 9. Optimization of cyclodextrin production from sago starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Production of Cyclodextrins Using CGTase from Bacillus macerans | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicity and Biocompatibility of Cyclohexaamylose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4 linked glucopyranose units. Its unique truncated cone structure with a hydrophilic exterior and a hydrophobic interior allows it to form inclusion complexes with a variety of molecules, making it a valuable excipient in the pharmaceutical, food, and chemical industries.[1] As its applications expand, a thorough understanding of its toxicological and biocompatibility profile is crucial for ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the toxicity and biocompatibility of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Regulatory Status

This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[2][3] It is also listed in various pharmacopoeias as a pharmaceutical excipient for solubilizing and stabilizing drugs.[4]

Data Presentation

Acute Toxicity Data

The acute toxicity of this compound varies significantly with the route of administration. Oral administration is generally safe with a very high LD50, while parenteral routes are associated with higher toxicity.

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Oral | > 10,000 | |

| Rat | Intravenous | 1000 | [1] |

| Rat | Intraperitoneal | 4000 (all animals died) | [1] |

| Mouse | Intravenous | Not specified | [1] |

| Mouse | Intraperitoneal | Not specified | [1] |

In Vitro Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated in various cell lines, with the primary mechanism attributed to the extraction of phospholipids (B1166683) from the cell membrane.[4][5]

| Cell Line | Assay | IC50 (mM) | Reference |

| Caco-2 | MTT | 698 µM (at 72h) | [6] |

| P388 murine leukaemia cells | Not specified | 11 | [1] |

| Human Erythrocytes (Hemolysis) | Hemolysis Assay | 16 (HC50) | [4] |

IC50: Half-maximal inhibitory concentration; HC50: Half-maximal hemolytic concentration

Hemocompatibility Data

In vitro studies have shown that this compound can cause hemolysis at higher concentrations.[1] However, when modified and coated on magnetic nanoparticles, it has been shown to be compatible with human whole blood, with no significant impact on platelet activation, hemolysis, or hemostasis.[7][8]

| Assay | Observation | Reference |

| Hemolysis | Concentration-dependent hemolysis observed. | [1] |

| Platelet Activation | No significant impact when coated on nanoparticles. | [7][8] |

| Coagulation | No significant impact when coated on nanoparticles. | [7][8] |

Experimental Protocols

MTT Assay for Cytotoxicity in Caco-2 Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

Methodology:

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere and form a monolayer.

-

Treatment: The cell monolayer is washed with phosphate-buffered saline (PBS) and then exposed to various concentrations of this compound dissolved in PBS for a defined period (e.g., 30 minutes to 72 hours) at 37°C.

-

MTT Addition: After incubation, the treatment solution is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 3 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Methodology:

-

Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA or citrate).

-

Erythrocyte Preparation: Red blood cells are isolated by centrifugation and washed multiple times with an isotonic buffer solution (e.g., PBS) to remove plasma and other blood components.

-

Treatment: A suspension of erythrocytes is incubated with various concentrations of this compound at 37°C for a specified time (e.g., 30 minutes to 4 hours).

-

Controls: A negative control (buffer solution) and a positive control (a known hemolytic agent like Triton X-100 or water) are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: The percentage of hemolysis is calculated relative to the positive control, and the HC50 value is determined.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.[1][2][4][9]

Methodology:

-

Animal Dosing: The test substance is administered to a group of rodents (usually mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A concurrent negative control (vehicle) and a positive control (a known mutagen) are included.

-

Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femur or peripheral blood is collected.

-

Slide Preparation: The collected cells are used to prepare slides, which are then fixed and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

-

Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs) in a large population of PCEs (typically at least 2000 per animal). The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

Data Analysis: The number of MN-PCEs in the treated groups is compared to the negative control group. A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive genotoxic effect.

Mandatory Visualizations

Caption: A general workflow for the biocompatibility assessment of this compound.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. oecd.org [oecd.org]

- 3. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

Unveiling the Dance of Molecules: A Technical Guide to Modeling Cyclohexaamylose Complexes

For Researchers, Scientists, and Drug Development Professionals

Cyclohexaamylose, the smallest of the natural cyclodextrins, presents a unique toroidal structure with a hydrophilic exterior and a hydrophobic inner cavity. This architecture allows it to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes. This property has garnered significant interest in the pharmaceutical industry, where this compound is explored as a drug carrier to enhance the solubility, stability, and bioavailability of therapeutic agents. Understanding the intricate dance between this compound and its guest molecules at an atomic level is paramount for the rational design of effective drug delivery systems. Molecular modeling, in synergy with experimental validation, provides a powerful lens to scrutinize these interactions.

This technical guide delves into the core principles and methodologies for the molecular modeling of this compound complexes. It provides a comprehensive overview of the computational techniques employed, detailed experimental protocols for validation, and a structured presentation of quantitative data to facilitate comparative analysis.

The Computational Toolkit: Simulating this compound Complexation

A variety of computational methods are employed to model the formation and dynamics of this compound inclusion complexes. These in silico approaches offer insights into binding affinities, preferred orientations of the guest molecule within the host cavity, and the energetic forces driving complexation.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when bound to the this compound host.[1] It is an essential tool for high-throughput virtual screening to identify potential guest molecules and to gain initial insights into the binding mode. The process involves sampling a large number of possible conformations and orientations of the guest within the host's binding site and then using a scoring function to rank them.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed picture of the complexation process. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the host and guest molecules over time, revealing the stability of the complex, the role of solvent molecules, and the conformational changes that occur upon binding. These simulations are crucial for calculating binding free energies and understanding the thermodynamic profile of the interaction.

Experimental Validation: Grounding Simulations in Reality

Computational models, while powerful, must be validated by experimental data to ensure their accuracy and predictive power. Several experimental techniques are routinely used to characterize this compound complexes and provide the necessary data for comparison with simulation results.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat changes associated with the binding of a guest molecule to this compound.[2][3][4][5] By titrating a solution of the guest molecule into a solution containing this compound, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction in a single experiment.[2][3] This provides a complete thermodynamic profile of the complexation event.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of inclusion complexes in solution.[6] By monitoring the chemical shift changes of the protons of both the host and guest molecules upon complexation, one can determine the stoichiometry of the complex and gain insights into the geometry of the inclusion.[6] Two-dimensional NMR techniques, such as ROESY and NOESY, can provide information about the proximity of specific atoms of the host and guest, allowing for a detailed structural characterization of the complex.

Quantitative Analysis: A Comparative Look at Binding Affinities

A critical aspect of molecular modeling is its ability to predict binding affinities that correlate well with experimental measurements. The following table summarizes a selection of experimentally determined and computationally calculated binding free energies (ΔG) for various guest molecules forming complexes with this compound.

| Guest Molecule | Experimental ΔG (kcal/mol) | Computational Method | Calculated ΔG (kcal/mol) | Reference |

| Umbelliferone | -4.5 | Molecular Docking | -5.2 | [7] |

| Finasteride (B1672673) | -6.3 | Molecular Docking | -6.3 | [1] |

| Benzene | -2.1 | Not Specified | Not Specified | [8] |

| Resorcinol | -2.8 | Not Specified | Not Specified | [8] |

| Flurbiprofen | -4.2 | Not Specified | Not Specified | [8] |

| Naproxen | -4.9 | Not Specified | Not Specified | [8] |

| Nabumetone | -5.6 | Not Specified | Not Specified | [8] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol

-

Sample Preparation: Prepare solutions of this compound and the guest molecule in the same buffer to avoid artifacts from buffer mismatch. The concentration of the host in the sample cell is typically 10-20 times the expected dissociation constant (Kd), while the guest concentration in the syringe is 10-20 times the host concentration.[3] All solutions should be thoroughly degassed before the experiment.[3]

-

Instrument Setup: The experiment is typically carried out at a constant temperature, often 25°C. The injection volume and spacing between injections are optimized to ensure that the binding isotherm is well-defined.[4]

-

Titration: A series of small injections of the guest solution are made into the this compound solution. The heat change associated with each injection is measured.[2]

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[3]

NMR Titration Protocol

-

Sample Preparation: A series of NMR samples are prepared with a constant concentration of either the host (this compound) or the guest, and a varying concentration of the other component.[6] All samples are prepared in a deuterated solvent (e.g., D2O).

-

NMR Data Acquisition: 1H NMR spectra are recorded for each sample. The chemical shifts of specific protons of the host (typically the inner cavity protons H3 and H5) and the guest are monitored.

-

Data Analysis: The changes in chemical shifts (Δδ) are plotted against the concentration of the titrant. The resulting titration curve is then fitted to a binding isotherm equation to determine the association constant (Ka) and the stoichiometry of the complex. For a 1:1 complex, the Job's plot method can also be used to determine the stoichiometry by keeping the total concentration of host and guest constant while varying their molar fractions.[6]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the computational modeling and experimental validation of this compound complexes.

Caption: Computational modeling workflow for this compound complexes.

Caption: Experimental validation workflow for this compound complexes.

Caption: Integrated workflow for studying this compound complexes.

Conclusion

The molecular modeling of this compound complexes, when tightly integrated with experimental validation, provides a robust framework for understanding and predicting the behavior of these fascinating host-guest systems. This guide has outlined the key computational and experimental methodologies, presented a comparative analysis of binding data, and visualized the interconnected workflows. By leveraging these approaches, researchers and drug development professionals can accelerate the design and optimization of novel this compound-based drug delivery systems with enhanced efficacy and therapeutic benefit.

References

- 1. Experimental, molecular docking investigations and bioavailability study on the inclusion complexes of finasteride and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A molecular dynamics study of branched alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Self-Assembly and Aggregation of Cyclohexaamylose: A Technical Guide for Researchers

Abstract

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units. While well-known for its ability to form inclusion complexes with a variety of guest molecules, this compound also exhibits a notable propensity for self-assembly and aggregation in aqueous solutions. This behavior is of significant interest to researchers, particularly in the fields of drug delivery, materials science, and supramolecular chemistry. The formation of nano- and micro-scale aggregates can influence the solubility, stability, and bioavailability of encapsulated compounds. This technical guide provides an in-depth overview of the core principles governing the self-assembly and aggregation of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction to this compound Self-Assembly

This compound is a torus-shaped molecule with a hydrophilic exterior and a hydrophobic internal cavity.[1] This amphiphilic nature drives its self-assembly in aqueous environments. In dilute solutions, this compound exists predominantly as monomers. However, as the concentration increases, intermolecular interactions, primarily hydrogen bonding and hydrophobic forces, lead to the formation of aggregates.[2] This process is spontaneous and influenced by several factors including concentration, temperature, pH, and the presence of guest molecules or other solutes.[3]

The aggregation of cyclodextrins is a critical consideration in pharmaceutical formulations, as it can impact the complexation efficiency and overall performance of cyclodextrin-based drug delivery systems.[4] Understanding and controlling this phenomenon is crucial for the rational design of such systems.

Quantitative Data on this compound Aggregation

The self-assembly of this compound is characterized by several key parameters, including the critical aggregation concentration (CAC), aggregate size, and the thermodynamic driving forces.

| Parameter | Value | Method | Conditions | Reference |

| Critical Aggregation Concentration (CAC) | ~25 mg/mL | Not specified | Aqueous solution | [5] |

| Aggregate Size (Hydrodynamic Diameter) | Varies (nm to µm) | Dynamic Light Scattering (DLS) | Aqueous solution | [6] |

| Thermodynamic Parameter | Observation | Method | Conditions | Reference |

| ΔG (Gibbs Free Energy) | Spontaneous process (Negative) | Isothermal Titration Calorimetry (ITC) | Aqueous solution (for modified CDs) | [6] |

| ΔH (Enthalpy) | Exothermic process (Negative) | Isothermal Titration Calorimetry (ITC) | Aqueous solution (for modified CDs) | [6] |

| ΔS (Entropy) | Driven by an increase in the entropy of the environment | Isothermal Titration Calorimetry (ITC) | Aqueous solution (for modified CDs) | [6] |

Experimental Protocols for Characterization

A variety of analytical techniques are employed to study the self-assembly and aggregation of this compound. Detailed methodologies for key experiments are provided below.

Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy

This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic microenvironment of the this compound aggregates.

Materials:

-

This compound

-

Pyrene (fluorescence grade)

-

Acetone (B3395972) (spectroscopic grade)

-

High-purity water (e.g., Milli-Q)

-

Volumetric flasks and micropipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene: Dissolve a small, accurately weighed amount of pyrene in acetone to prepare a concentrated stock solution (e.g., 1 mM).

-

Prepare this compound solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CAC (e.g., from 1 mg/mL to 50 mg/mL).

-

Add pyrene to this compound solutions: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of acetone should be kept low (e.g., < 0.1% v/v) to avoid interfering with the aggregation process.

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) in the dark to ensure the pyrene has partitioned into any aggregates formed.

-

Fluorescence measurements: Record the fluorescence emission spectrum of each sample using a fluorometer. For pyrene, the excitation wavelength is typically around 335 nm. The emission spectrum will show several vibronic bands.

-

Data analysis: A key parameter is the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio. This ratio is sensitive to the polarity of the pyrene's microenvironment. A plot of the I₁/I₃ ratio as a function of the logarithm of the this compound concentration will show a sigmoidal decrease. The CAC is determined from the inflection point of this curve.[7][8]

Aggregate Size Determination using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

Materials:

-

This compound solutions of known concentrations

-

High-purity water

-

Syringe filters (e.g., 0.22 µm pore size)

-

DLS instrument and compatible cuvettes

Procedure:

-

Sample preparation: Prepare this compound solutions at concentrations above the CAC. Filter the solutions through a syringe filter directly into a clean, dust-free DLS cuvette to remove any extraneous dust particles.[9]

-

Instrument setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index (for water at the measurement temperature), and the scattering angle (typically 90° or 173°).

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C). Perform the DLS measurement. The instrument's software will analyze the fluctuations in scattered light intensity to determine the translational diffusion coefficient, from which the hydrodynamic diameter of the aggregates is calculated using the Stokes-Einstein equation.[6]

-

Data analysis: The output will typically be a size distribution plot showing the intensity, volume, or number distribution of particle sizes. This will reveal the presence and size of the this compound aggregates.[10]

Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the self-assembly process.

Materials:

-

High-purity this compound

-

High-purity water

-

ITC instrument

-

Syringes and sample cell

Procedure:

-

Sample preparation: Prepare a concentrated solution of this compound in high-purity water. The water used for the solution and for the reference cell must be from the same source to minimize dilution heats. Degas both the sample solution and the water before loading into the ITC.

-

Instrument setup: Equilibrate the ITC instrument to the desired temperature. Load the degassed water into the sample cell and the concentrated this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the water-filled sample cell. The instrument will measure the heat released or absorbed after each injection.

-

Data analysis: The resulting data is a plot of heat flow per injection versus the molar ratio. This isotherm can be fitted to a suitable self-assembly model (e.g., a sequential binding model) to extract the thermodynamic parameters: the enthalpy change (ΔH), the entropy change (ΔS), and the Gibbs free energy change (ΔG) of aggregation.[11][12]

Visualization of Aggregates using Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the this compound aggregates.

Materials:

-

This compound solutions above the CAC

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

-

High-purity water

-

Filter paper

Procedure:

-

Sample application: Place a small drop (e.g., 5-10 µL) of the this compound aggregate solution onto the surface of a TEM grid. Allow the sample to adsorb for a few minutes.[13]

-

Wicking: Carefully blot away the excess solution from the edge of the grid using a piece of filter paper.

-

Negative staining: Apply a drop of the negative staining agent to the grid for a short period (e.g., 30-60 seconds). The stain will surround the aggregates, creating contrast.

-

Final wicking: Wick away the excess stain with filter paper.

-

Drying: Allow the grid to air-dry completely before inserting it into the TEM.

-

Imaging: Observe the sample under the TEM at various magnifications to visualize the morphology and size of the this compound aggregates.

Visualizations of Key Concepts and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound (α-cyclodextrin).

Caption: Self-assembly process of this compound monomers into aggregates.

Caption: Experimental workflow for characterizing this compound aggregates.

Conclusion